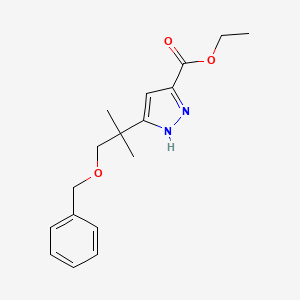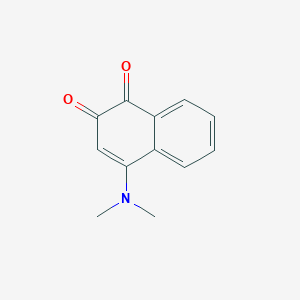![molecular formula C41H42N3O4P B14028618 2-[Bis(4-methoxyphenyl)phosphino]-N-[(8alpha,9R)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14028618.png)
2-[Bis(4-methoxyphenyl)phosphino]-N-[(8alpha,9R)-6'-methoxycinchonan-9-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Bis(4-methoxyphenyl)phosphino]-N-[(8alpha,9R)-6’-methoxycinchonan-9-yl]benzamide is a complex organic compound that features a phosphine ligand and a cinchona alkaloid derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(4-methoxyphenyl)phosphino]-N-[(8alpha,9R)-6’-methoxycinchonan-9-yl]benzamide typically involves multiple steps. One common approach is to start with the preparation of the phosphine ligand, bis(4-methoxyphenyl)phosphine, which can be synthesized via a reaction between 4-methoxyphenylmagnesium bromide and phosphorus trichloride. The resulting phosphine is then coupled with a cinchona alkaloid derivative, such as 6’-methoxycinchonan-9-yl, through a series of condensation reactions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the phosphine synthesis and advanced purification techniques to ensure the final product’s purity.
化学反応の分析
Types of Reactions
2-[Bis(4-methoxyphenyl)phosphino]-N-[(8alpha,9R)-6’-methoxycinchonan-9-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The phosphine ligand can be oxidized to form phosphine oxides.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: The compound can act as a ligand in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are typically used in coupling reactions.
Major Products
Oxidation: Phosphine oxides.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Coupling Reactions: Various biaryl compounds depending on the coupling partners used.
科学的研究の応用
2-[Bis(4-methoxyphenyl)phosphino]-N-[(8alpha,9R)-6’-methoxycinchonan-9-yl]benzamide has several applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis to produce chiral molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and advanced materials.
作用機序
The compound exerts its effects primarily through its role as a ligand in catalytic processes. The phosphine ligand can coordinate to metal centers, facilitating various catalytic reactions. The cinchona alkaloid moiety provides chirality, enabling the compound to induce asymmetry in the products of these reactions. The molecular targets include metal catalysts, and the pathways involved are those typical of catalytic cycles in asymmetric synthesis.
類似化合物との比較
Similar Compounds
- Bis(2-methoxyphenyl)phosphine
- 2,6-Bis(4-methoxyphenyl)anthracene
- N,N-Bis(4-methoxyphenyl)naphthalen-2-amine
Uniqueness
2-[Bis(4-methoxyphenyl)phosphino]-N-[(8alpha,9R)-6’-methoxycinchonan-9-yl]benzamide is unique due to its combination of a phosphine ligand and a cinchona alkaloid derivative. This dual functionality allows it to participate in a wide range of catalytic reactions while also providing chirality, making it particularly valuable in asymmetric synthesis.
特性
分子式 |
C41H42N3O4P |
|---|---|
分子量 |
671.8 g/mol |
IUPAC名 |
2-bis(4-methoxyphenyl)phosphanyl-N-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]benzamide |
InChI |
InChI=1S/C41H42N3O4P/c1-5-27-26-44-23-21-28(27)24-38(44)40(34-20-22-42-37-19-14-31(48-4)25-36(34)37)43-41(45)35-8-6-7-9-39(35)49(32-15-10-29(46-2)11-16-32)33-17-12-30(47-3)13-18-33/h5-20,22,25,27-28,38,40H,1,21,23-24,26H2,2-4H3,(H,43,45)/t27-,28-,38-,40-/m0/s1 |
InChIキー |
OGVMPEPMFVVHEC-XBVXNEHCSA-N |
異性体SMILES |
COC1=CC=C(C=C1)P(C2=CC=C(C=C2)OC)C3=CC=CC=C3C(=O)N[C@H]([C@@H]4C[C@@H]5CCN4C[C@@H]5C=C)C6=C7C=C(C=CC7=NC=C6)OC |
正規SMILES |
COC1=CC=C(C=C1)P(C2=CC=C(C=C2)OC)C3=CC=CC=C3C(=O)NC(C4CC5CCN4CC5C=C)C6=C7C=C(C=CC7=NC=C6)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



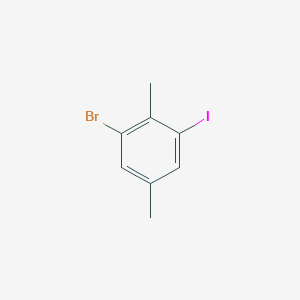


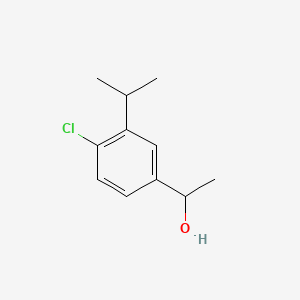


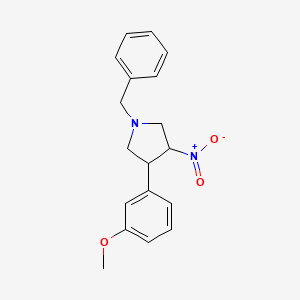

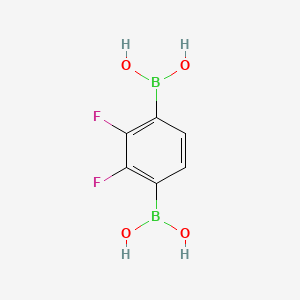
![7-Fluoro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14028598.png)
